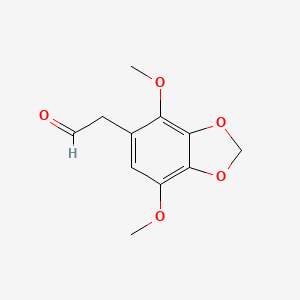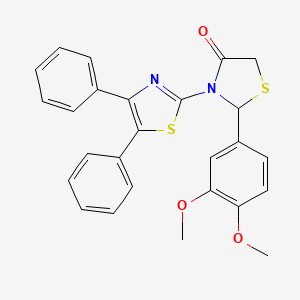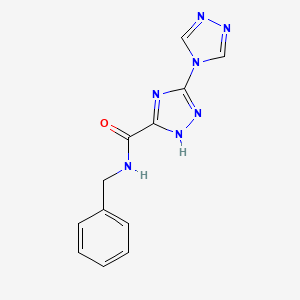
2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide is a complex organic compound with a unique structure that includes an indolizine ring, a fluorobenzoyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of appropriate precursors under controlled conditions. . The final step involves the coupling of the phenyl group to the indolizine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-3,4-difluorobenzoic acid: Shares structural similarities but lacks the indolizine core.
4-aminobenzophenone derivatives: Similar in having a benzoyl group but differ in the core structure and functional groups.
Uniqueness
The uniqueness of 2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide lies in its indolizine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C22H16FN3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide |
InChI |
InChI=1S/C22H16FN3O2/c23-15-11-9-14(10-12-15)21(27)20-19(24)18(17-8-4-5-13-26(17)20)22(28)25-16-6-2-1-3-7-16/h1-13H,24H2,(H,25,28) |
InChI Key |
MCXVLLOVHVWNKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(dibutylamino)propyl]-3,4-bis(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11480208.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B11480211.png)
![(1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B11480213.png)
![ethyl N-[(2,6-difluorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate](/img/structure/B11480220.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11480221.png)
![3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]-2-(trifluoromethyl)propanamide](/img/structure/B11480235.png)
![10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11480236.png)
![2-amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11480255.png)
![1-{2-[(6,7-Dimethoxy-1-isoquinolyl)methyl]-4,5-dimethoxyphenyl}-1-ethanone oxime](/img/structure/B11480257.png)
![Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B11480259.png)



![7-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480281.png)
